molecular formula C21H21ClN2O3 B2721078 3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 303149-56-6

3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2721078
M. Wt: 384.86
InChI Key: BHJDQGDJELCEFX-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

Synthesis and In Vitro Screening as Anticancer Agents A series of novel indole derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Notably, certain compounds within this series exhibited potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agent development (Penthala et al., 2011).

Corrosion Inhibition

Anti-corrosive Behavior on Mild Steel Indole derivatives have shown promising results as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency reached up to 92%, demonstrating the potential for these compounds to protect metal surfaces from corrosion through adsorption (Saady et al., 2018).

Luminescence Sensing

Luminescence Sensing of Benzaldehyde Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been developed, displaying selective sensitivity to benzaldehyde-based derivatives. This characteristic positions them as potential fluorescence sensors for such chemicals, highlighting the versatility of indole derivatives in sensing applications (Shi et al., 2015).

properties

IUPAC Name

[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-14-8-10-15(11-9-14)12-24-17-7-5-4-6-16(17)18(19(24)25)23-27-20(26)21(2,3)13-22/h4-11H,12-13H2,1-3H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJDQGDJELCEFX-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(C)(C)CCl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(C)(C)CCl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

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